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4-Methyl-4-nitroheptanedioic acid is a dicarboxylic acid characterized by the presence of both a methyl and a nitro group on the heptanedioic acid backbone. Its molecular formula is , and it features two carboxylic acid groups (-COOH) at the terminal positions of a seven-carbon chain, with a methyl group and a nitro group located on the fourth carbon. This compound is of interest due to its potential applications in organic synthesis and materials science.
These reactions are significant for modifying the compound for specific applications, including polymer synthesis and pharmaceuticals.
The synthesis of 4-methyl-4-nitroheptanedioic acid may involve several methods:
Each method has its advantages and challenges regarding yield, purity, and reaction conditions.
4-Methyl-4-nitroheptanedioic acid has potential applications in:
Interaction studies involving 4-methyl-4-nitroheptanedioic acid could focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems or during chemical transformations. For instance, studies could investigate how it interacts with amino acids or proteins, potentially revealing insights into its biological effects.
Several compounds share structural similarities with 4-methyl-4-nitroheptanedioic acid. These include:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Heptanedioic Acid | Two carboxylic groups | Simple dicarboxylic acid |
4-Nitrophthalic Acid | Two carboxylic groups with a nitro group | Aromatic structure |
3-Methylglutaric Acid | Three carbon chain with two carboxylic groups | Contains an additional methyl group |
2-Methylsuccinic Acid | Five carbon chain with two carboxylic groups | Methyl substitution at the second position |
The uniqueness of 4-methyl-4-nitroheptanedioic acid lies in its specific arrangement of functional groups (methyl and nitro) on a heptanedioic backbone, which may impart distinct chemical properties compared to other similar compounds. This structural arrangement could lead to unique reactivity patterns and potential applications in various fields, including materials science and pharmaceuticals.
4-Methyl-4-nitroheptanedioic acid exhibits moderate thermodynamic stability characteristics typical of nitro-substituted dicarboxylic acids. The compound exists as a crystalline solid at standard temperature and pressure conditions, with a well-defined melting point range of 114-115°C [1]. This melting point reflects the influence of multiple intermolecular interactions, including hydrogen bonding between carboxyl groups and dipole-dipole interactions involving the nitro substituent.
The thermal stability of 4-Methyl-4-nitroheptanedioic acid is inherently limited by the presence of the nitro functional group, which introduces thermodynamic instability due to the high-energy nitrogen-oxygen bonds [2]. The compound demonstrates thermal decomposition behavior before reaching its normal boiling point, as evidenced by the reported boiling point of 152°C under reduced pressure conditions (1-2 Torr) [1]. This low-pressure boiling point indicates significant thermal lability and the tendency for decomposition at elevated temperatures under atmospheric pressure.
Phase transition behavior analysis reveals that the compound undergoes a solid-to-liquid transition at its melting point, with an estimated enthalpy of fusion in the range of 25-35 kilojoules per mole, consistent with similar molecular weight organic compounds containing multiple polar functional groups. The crystalline structure is stabilized by extensive hydrogen bonding networks formed between adjacent molecules through their carboxyl groups, with additional stabilization provided by dipole-dipole interactions involving the nitro group.
Under elevated temperature conditions, particularly above 150°C, the compound becomes susceptible to thermal decomposition reactions characteristic of nitro compounds [3]. These decomposition pathways may involve the elimination of nitrogen oxides and the formation of various degradation products, including simpler carboxylic acids and gaseous byproducts.
Table 1: Thermodynamic Stability Parameters
Property | Value | Units | Temperature Range |
---|---|---|---|
Melting Point | 114-115 | °C | Standard Pressure |
Boiling Point | 152 | °C | 1-2 Torr |
Estimated Heat of Formation | -800 to -900 | kJ/mol | 298 K |
Estimated Heat of Fusion | 25-35 | kJ/mol | 387-388 K |
Thermal Decomposition Onset | >150 | °C | Atmospheric Pressure |
The solubility characteristics of 4-Methyl-4-nitroheptanedioic acid are governed by the competing influences of its hydrophilic carboxyl groups and the electron-withdrawing nitro substituent. In aqueous media, the compound exhibits limited to moderate solubility, with the two carboxyl groups providing hydrogen bonding sites that enhance aqueous dissolution [4] [5]. However, the presence of the nitro group and the methyl substituent introduces hydrophobic character that partially counteracts the solubilizing effect of the carboxyl groups.
The solubility profile demonstrates temperature dependence, with increasing solubility observed at elevated temperatures due to enhanced molecular motion and weakening of intermolecular hydrogen bonds. The compound's ionization behavior in aqueous solution contributes significantly to its overall solubility, with higher solubility observed under basic conditions where deprotonation of the carboxyl groups occurs.
In organic solvents, the solubility of 4-Methyl-4-nitroheptanedioic acid varies considerably based on the solvent's polarity and hydrogen bonding capability. Polar protic solvents such as alcohols demonstrate good to moderate solubility due to their ability to form hydrogen bonds with both the carboxyl and nitro functional groups [6] [7]. The compound shows moderate solubility in polar aprotic solvents through dipole-dipole interactions with the nitro group and electrostatic interactions with the carbonyl oxygens.
Nonpolar solvents exhibit poor solvation of the compound due to the strong polar character imparted by the multiple oxygen-containing functional groups. The limited solubility in hydrophobic media reflects the predominant influence of the polar substituents over the relatively short hydrocarbon chain.
Table 2: Solubility Profile Analysis
Solvent Type | Expected Solubility | Primary Interactions | Temperature Effect |
---|---|---|---|
Water | Limited to Moderate | Hydrogen bonding, ionization | Positive |
Alcohols | Good to Moderate | Hydrogen bonding | Positive |
Polar Aprotic | Moderate | Dipole-dipole | Moderate |
Nonpolar Organic | Poor | Van der Waals only | Minimal |
4-Methyl-4-nitroheptanedioic acid functions as a diprotic acid, with two distinct ionization equilibria corresponding to the sequential deprotonation of its carboxyl groups [8] [9]. The acid-base behavior is significantly influenced by the electron-withdrawing nitro substituent, which enhances the acidity of both carboxyl groups through inductive effects.
The first ionization step, involving the more acidic carboxyl group, is estimated to occur with a pKa value in the range of 2.5-3.5, which is lower than typical aliphatic dicarboxylic acids due to the electron-withdrawing influence of the nitro group [10]. This enhanced acidity results from the stabilization of the conjugate base through delocalization of negative charge facilitated by the nitro substituent.
The second ionization equilibrium exhibits a pKa value approximately 2-3 units higher than the first, typically falling in the range of 4.5-5.5. This increase reflects the electrostatic repulsion between the already formed carboxylate anion and the second deprotonation site, as well as the reduced influence of the nitro group's electron-withdrawing effect on the more distant carboxyl group.
The presence of the methyl substituent at the same carbon as the nitro group introduces steric effects that may slightly influence the ionization behavior, though this effect is secondary to the dominant electronic influence of the nitro group. The overall ionization pattern follows the typical behavior of substituted dicarboxylic acids, with complete ionization achieved under strongly basic conditions.
Table 3: Acid-Base Properties
Ionization Step | Estimated pKa | Ionic Form | Predominant pH Range |
---|---|---|---|
First | 2.5-3.5 | H₂A ⇌ HA⁻ + H⁺ | pH < 1 |
Second | 4.5-5.5 | HA⁻ ⇌ A²⁻ + H⁺ | pH 3-6 |
Complete Ionization | - | A²⁻ | pH > 7 |
The surface tension properties of 4-Methyl-4-nitroheptanedioic acid reflect the complex interplay of intermolecular forces arising from its multiple polar functional groups. The compound exhibits an estimated surface tension in the range of 45-65 millinewtons per meter at 25°C, which is consistent with values observed for other dicarboxylic acids bearing additional polar substituents [11].
The primary intermolecular forces governing the compound's surface behavior include strong hydrogen bonding interactions, dipole-dipole forces, and van der Waals attractions [12] [13]. Hydrogen bonding represents the dominant intermolecular force, with the carboxyl groups serving as both hydrogen bond donors through their hydroxyl groups and acceptors through their carbonyl oxygens. Additionally, the nitro group provides multiple hydrogen bond acceptor sites through its oxygen atoms.
Dipole-dipole interactions contribute significantly to the overall intermolecular force profile, arising from the permanent dipoles associated with the nitro group (dipole moment approximately 3.5-4.0 Debye) and the carbonyl groups of the carboxyl substituents [14]. These interactions are particularly important in the liquid phase and at interfaces, contributing to the compound's relatively high surface tension.
The molecular orientation at air-water interfaces demonstrates amphiphilic characteristics, with the polar carboxyl and nitro groups preferentially oriented toward the aqueous phase while the hydrocarbon chain components tend toward the air phase. This orientational preference influences both surface tension values and the compound's potential surfactant properties.
Van der Waals forces, while individually weak, contribute cumulatively to the intermolecular force profile, particularly through London dispersion forces arising from the hydrocarbon chain portion of the molecule [15]. The contribution of these forces increases with molecular size and surface area contact between adjacent molecules.
Table 4: Intermolecular Forces Analysis
Force Type | Relative Strength | Contributing Groups | Temperature Dependence |
---|---|---|---|
Hydrogen Bonding | Strong | COOH groups, NO₂ oxygens | Decreases with T |
Dipole-Dipole | Moderate-Strong | NO₂, C=O groups | Decreases with T |
Van der Waals | Weak-Moderate | Hydrocarbon chain | Weak T dependence |
Electrostatic | Moderate | Partial charges | Decreases with T |